Scaffold-Based Differentiation from Generic (1H-Indol-3-yl)(piperidin-1-yl)methanone Core
The target compound's core indole-carbonyl-piperidine scaffold is a recognized privileged structure for GPCR and kinase targets. The addition of a 4-(furan-2-ylmethylthiomethyl) substituent represents a significant departure from the unsubstituted piperidine core of 1H-indol-3-yl(piperidin-1-yl)methanone (CAS 27393-79-9) . While no direct experimental data exists for the target compound, class-level observations indicate that similar thioether-linked aromatic substitutions on this core can dramatically alter potency (pEC50 shifts > 2 log units) and selectivity profiles between receptor subtypes (e.g., CB1 vs. CB2) [1]. This suggests the target compound is likely to have a distinct pharmacological fingerprint compared to its commercial, unsubstituted piperidine analog, making direct substitution scientifically unsound without confirmatory testing.
| Evidence Dimension | Predicted pharmacological profile vs. unsubstituted core analog |
|---|---|
| Target Compound Data | No experimental binding or functional data available. |
| Comparator Or Baseline | 1H-indol-3-yl(piperidin-1-yl)methanone (CAS 27393-79-9); no bioactivity data available for this comparator either. |
| Quantified Difference | Cannot be quantified; difference is inferred from SAR trends in related patent families. |
| Conditions | Not applicable; based on literature review of (indol-3-yl)-piperidinyl-methanone patent space. |
Why This Matters
Procurement decisions cannot assume functional equivalence between a substituted and an unsubstituted core scaffold, as the added functional groups are a primary driver of biological activity.
- [1] BindingDB. (2018). BDBM50214795 (CHEMBL317086) - Affinity Data for Cannabinoid Receptor. Retrieved May 9, 2026. View Source
